molecular formula C14H15N3O3 B1139409 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone CAS No. 345893-91-6

5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone

Cat. No. B1139409
M. Wt: 273.29
InChI Key:
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Description

Synthesis Analysis

The synthesis of complex organic molecules like this compound often involves multi-step chemical reactions. A related synthesis approach involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature, leading to various substituted pyridine derivatives (Mohamed, 2021). Another approach starts from 2,6-dihydroxy-3-cyano-4-methyl pyridine, which reacts under specific conditions to yield substituted pyridine carboxylates, indicating a potential route for synthesizing related compounds (Kumar & Mashelker, 2006).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectroscopic techniques and elemental analysis. For instance, the structure of bis{2,6-bis[(2-hydroxy-5-methylphenyl)iminomethyl]pyridine} monohydrate was elucidated through Schiff base condensation, demonstrating the role of hydrogen bonding and π–π interactions in the dimerization and further linkage of molecules, which could provide insights into the structural aspects of similar compounds (Kose & McKee, 2011).

Chemical Reactions and Properties

The chemical reactions of such molecules can vary widely depending on their functional groups. For example, the reaction of ethyl 6-acetylpyridine-2-carboxylate with an imino ligand precursor led to the formation of a cobalt complex, showcasing the compound's ability to participate in coordination chemistry and catalytic activities (Sun, Zhao, & Gao, 2007).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure, can be determined using X-ray crystallography. For instance, the analysis of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate revealed its nearly planar structure and the stabilization of its crystal structure through various intermolecular interactions, providing a basis for understanding the physical properties of related compounds (Suresh et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from the molecule's functional groups and overall structure. For example, the synthesis of 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones and their evaluation for inotropic activity highlight the potential bioactivity and chemical behavior of similar pyridinone derivatives (Sircar et al., 1987).

Scientific Research Applications

Synthesis of Complex Compounds

5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone and related compounds have been utilized in the synthesis of various complex organic compounds. For instance, Mohamed (2021) describes the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions, indicating a broad applicability in organic chemistry (Mohamed, 2021).

Antituberculosis Activity

Compounds similar to 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone have shown potential in medicinal chemistry, particularly in antituberculosis activity. Ivanov et al. (1997) synthesized derivatives with antituberculosis properties, showcasing the medical potential of these compounds (Ivanov, Stoyanov, Denkova, & Dimitrov, 1997).

Antibacterial Applications

Another significant application is in the field of antibacterials. Li-fen (2011) conducted a study on the synthesis and antibacterial activities of 2-(1-((2-aminophenyl) imino) ethyl)-5-methoxyphenol and its complexes, demonstrating enhanced antibacterial activity against Escherichia coli (Li-fen, 2011).

Polymerization Precatalysts

In the area of polymer science, such compounds have been explored as pre-catalysts for polymerization. Lovett et al. (2018) investigated imino- and amino-pyridine ligands, including derivatives of the compound , for their role in nickel(II) ethylene polymerization catalysts (Lovett, Thierer, Santos, Hardie, Dougherty, Piro, Kassel, Cromer, Coughlin, & Zubris, 2018).

Potential in HIV-1 Treatment

There's also significant research into the potential use of these compounds in treating HIV-1. Wai et al. (1993) synthesized and tested 2-pyridinone derivatives, closely related to the compound , for their inhibitory activity against HIV-1 reverse transcriptase (Wai, Williams, Bamberger, Fisher, Hoffman, Hudcosky, Mactough, Rooney, Saari, & Thomas, 1993).

Future Directions

There isn’t specific information available on the future directions for this compound. Given its role as a selective calcitonin receptor agonist , it could potentially have applications in medical research or drug development.

properties

IUPAC Name

5-[N-(2-aminophenyl)-C-methylcarbonimidoyl]-1,6-dihydroxy-4-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-8-7-12(18)17(20)14(19)13(8)9(2)16-11-6-4-3-5-10(11)15/h3-7,19-20H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJLINMLDNLWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1C(=NC2=CC=CC=C2N)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone

CAS RN

345893-91-6
Record name 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone
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5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone
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5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone
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5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone
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5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone
Reactant of Route 6
5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone

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